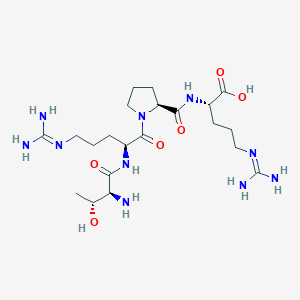![molecular formula C14H22N4O B14512963 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol CAS No. 62497-75-0](/img/structure/B14512963.png)
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol is an organic compound with a complex structure that includes a triazene group, a pyrrolidine ring, and an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazene group: This can be achieved by reacting an appropriate diazonium salt with a suitable amine.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with a pyrrolidine derivative.
Attachment of the ethan-1-ol moiety: This final step can be accomplished through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the ethan-1-ol moiety can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar compounds to 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol include:
2-Bromo-4’-(1-pyrrolidinyl)acetophenone: This compound shares the pyrrolidine ring and has similar reactivity.
1-(2-Aminoethyl)pyrrolidine: This compound also contains a pyrrolidine ring and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62497-75-0 |
|---|---|
Fórmula molecular |
C14H22N4O |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
2-[(2,5-dimethyl-4-pyrrolidin-1-ylanilino)diazenyl]ethanol |
InChI |
InChI=1S/C14H22N4O/c1-11-10-14(18-6-3-4-7-18)12(2)9-13(11)16-17-15-5-8-19/h9-10,19H,3-8H2,1-2H3,(H,15,16) |
Clave InChI |
VVAHJZAUABGUMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2CCCC2)C)NN=NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


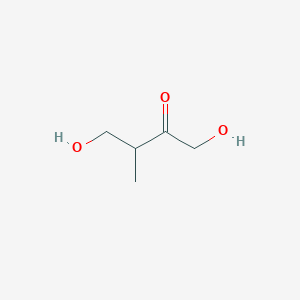
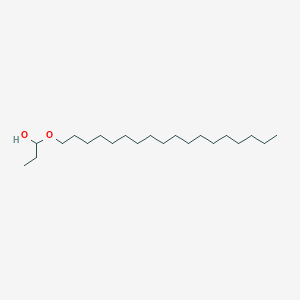
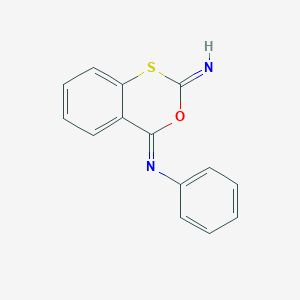
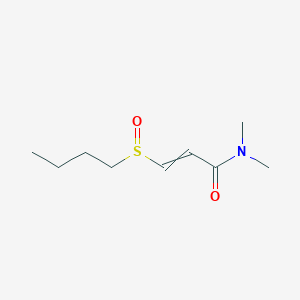
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
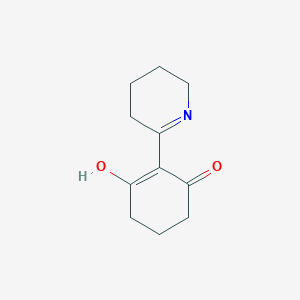
methanone](/img/structure/B14512909.png)
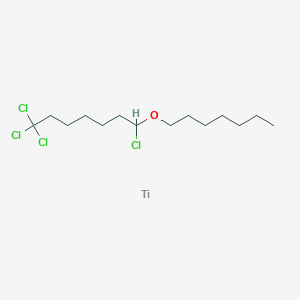
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
